

# Application Notes and Protocols for In Vivo Animal Models in Nacubactam Studies

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## Compound of Interest

Compound Name: *Nacubactam*

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## Introduction

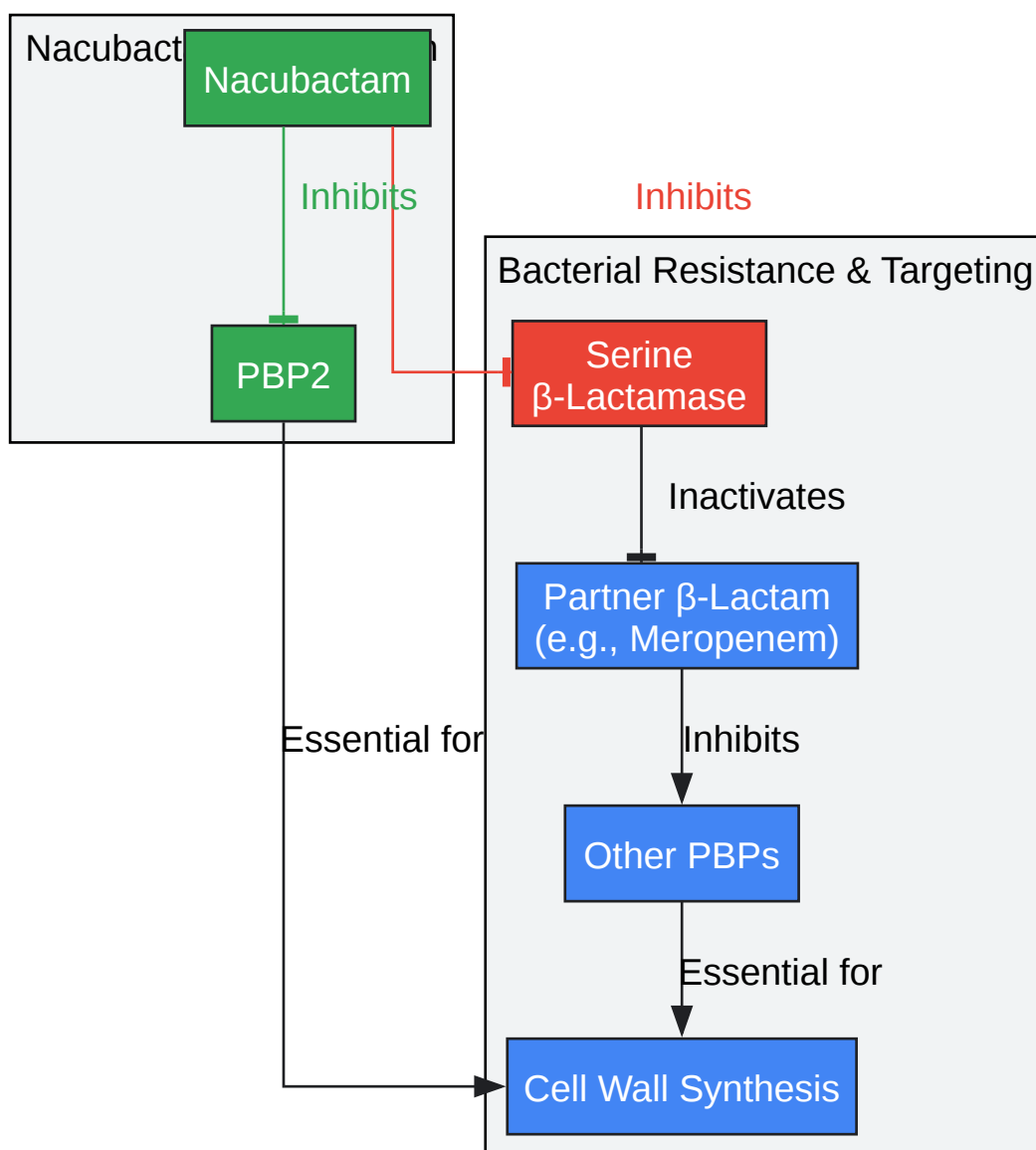
**Nacubactam** (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor currently under investigation for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2]

**Nacubactam** possesses a distinctive dual mechanism of action: it inhibits a broad range of serine  $\beta$ -lactamases (Classes A, C, and some D) and also exerts direct antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][3][4] This dual action protects partner  $\beta$ -lactam antibiotics from degradation while simultaneously contributing to bacterial killing.[3][5]

Due to its mechanism, **Nacubactam** is primarily developed as a combination therapy with  $\beta$ -lactam antibiotics such as meropenem, cefepime, and aztreonam.[2][6] Preclinical evaluation of these combinations relies heavily on robust in vivo animal models to assess efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). This document provides detailed application notes and protocols for established murine models used in the study of **Nacubactam**.

## Nacubactam's Dual Mechanism of Action

**Nacubactam**'s efficacy in combination therapies stems from its ability to both neutralize bacterial resistance mechanisms and exert direct antibacterial effects. By inhibiting  $\beta$ -lactamase enzymes, it restores the activity of partner antibiotics like meropenem. Concurrently, its intrinsic activity against PBP2 enhances the overall bactericidal effect.[3][5]



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Diagram of **Nacubactam**'s dual mechanism of action.

## Key In Vivo Models for Nacubactam Evaluation

Murine models are central to the preclinical assessment of **Nacubactam**. To simulate the clinical scenario of infections in immunocompromised patients, studies frequently utilize neutropenic mice. The most common models include the lung infection (pneumonia) model and the complicated urinary tract infection (cUTI) model.

## Neutropenic Murine Lung Infection Model

This model is critical for evaluating the efficacy of **Nacubactam** combinations against respiratory pathogens like *Klebsiella pneumoniae* and *Enterobacter cloacae*.<sup>[7][8][9]</sup> It allows for the assessment of drug penetration into the epithelial lining fluid (ELF) and overall antibacterial effect in the lungs.

## Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model

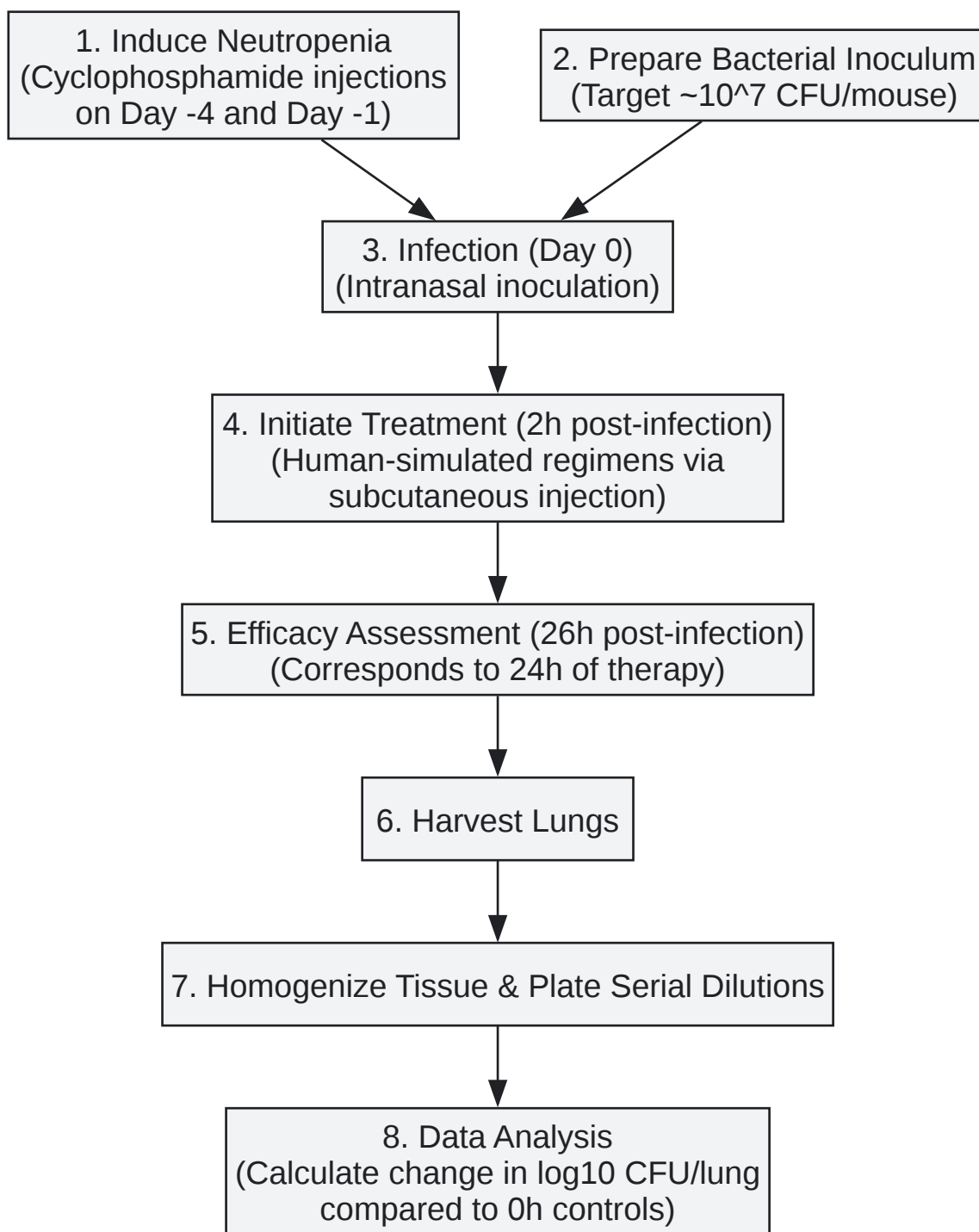
The cUTI model is used to determine the efficacy of **Nacubactam** against pathogens that commonly cause urinary tract infections, such as *Escherichia coli*, *K. pneumoniae*, and *E. cloacae*.<sup>[5][10]</sup> This model assesses the ability of the drug combination to reduce bacterial burden in the kidneys.

## Experimental Protocols

The following protocols provide a detailed methodology for the lung and cUTI infection models, based on published studies.

### Protocol 1: Neutropenic Murine Lung Infection Model

This protocol is adapted from studies evaluating meropenem-**nacubactam** against carbapenemase-producing *Enterobacteriaceae*.<sup>[8]</sup>



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Workflow for the neutropenic murine lung infection model.

Methodology:

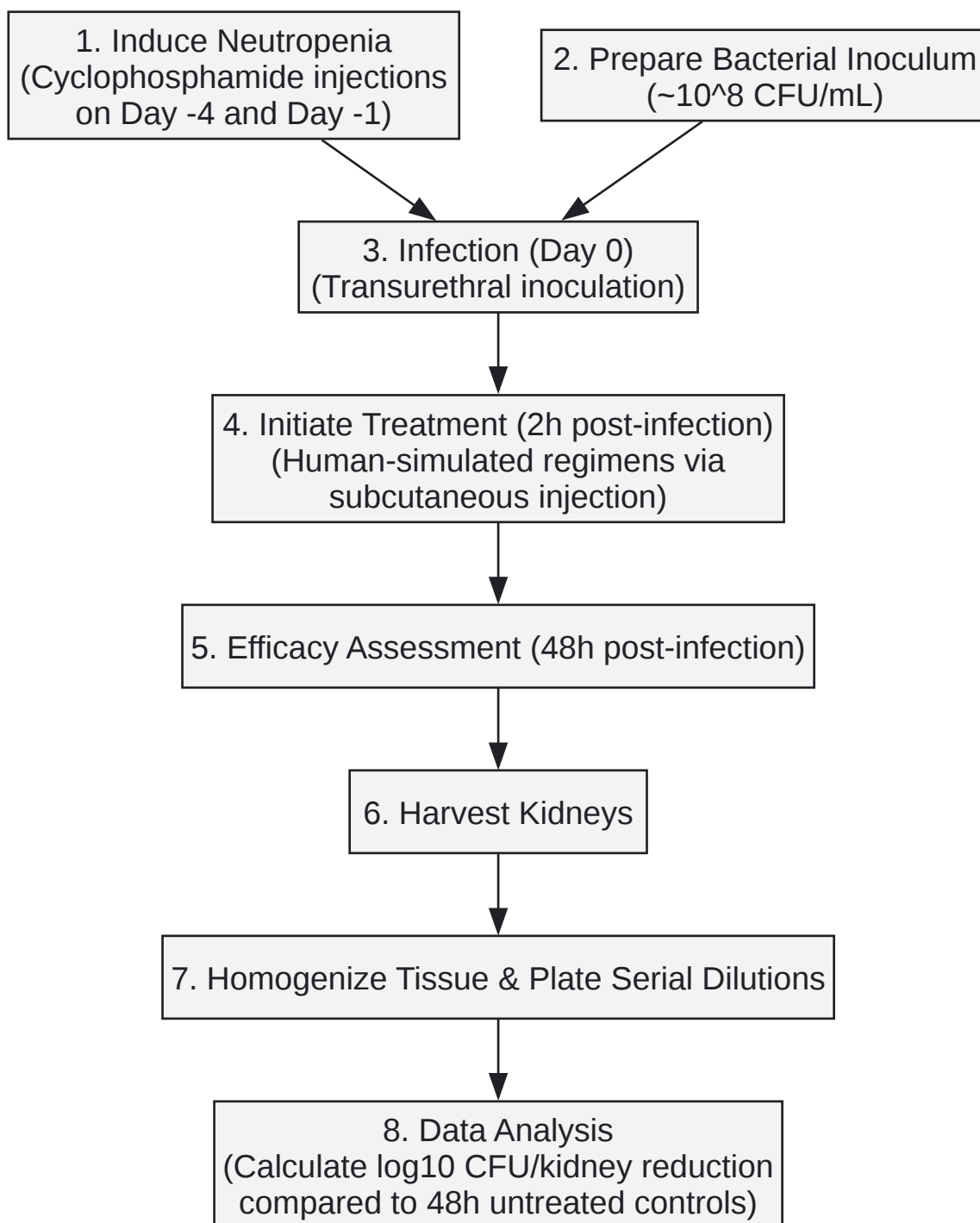
- Animal Preparation (Immunosuppression):

- Specific pathogen-free female ICR mice (or similar strain) weighing 23-27g are used.
- Neutropenia is induced by intraperitoneal or subcutaneous injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice profoundly neutropenic ( $<100$  neutrophils/mm<sup>3</sup>).
- Bacterial Inoculum Preparation:
  - Isolates of carbapenem-resistant *K. pneumoniae*, *E. coli*, or *E. cloacae* are grown overnight on agar plates.[8]
  - Colonies are suspended in sterile saline to achieve a final concentration of approximately  $10^8$  CFU/mL.
- Infection Procedure:
  - Mice are anesthetized.
  - A 50  $\mu$ L volume of the bacterial suspension is delivered intranasally, resulting in a target inoculum of  $\sim 10^7$  CFU per mouse.
- Drug Administration:
  - Treatment is initiated 2 hours post-infection.
  - To mimic human pharmacokinetics, "human-simulated regimens" are administered subcutaneously. For example, a regimen mimicking a human dose of meropenem 2g and **nacubactam** 2g every 8 hours is used.[8]
  - Dosing is fractionated to replicate the human plasma concentration-time profile.
- Efficacy Assessment:
  - A control group of mice (0-h control) is euthanized just before treatment initiation to establish the baseline bacterial load.
  - Treated and untreated control groups are euthanized 24 hours after the start of therapy.

- Lungs are aseptically removed, homogenized in sterile saline, and serially diluted.
- Dilutions are plated on appropriate agar to determine the bacterial count (CFU/lung). Efficacy is measured as the change in bacterial density ( $\Delta\log_{10}$  CFU/lung) after 24 hours compared to the 0-h control group.[\[8\]](#)

## Protocol 2: Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model

This protocol is based on studies assessing meropenem-**nacubactam** against various Gram-negative pathogens.[\[5\]](#)[\[10\]](#)



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Workflow for the neutropenic murine cUTI model.

#### Methodology:

- Animal Preparation (Immunosuppression):

- The method for inducing neutropenia is identical to the lung infection model.
- Bacterial Inoculum Preparation:
  - Bacterial isolates are grown and suspended in saline to a final concentration of  $\sim 10^8$  CFU/mL.
- Infection Procedure:
  - Mice are anesthetized.
  - A small volume (typically 50  $\mu$ L total, 25  $\mu$ L per kidney) of the bacterial suspension is instilled directly into the bladder via a catheter (transurethral inoculation). This establishes a retrograde infection of the kidneys.
- Drug Administration:
  - Treatment commences 2 hours after infection.
  - Human-simulated regimens of **Nacubactam** and its partner  $\beta$ -lactam are administered subcutaneously over a 48-hour period.[\[5\]](#)
  - For example, a humanized meropenem regimen might involve doses at 0h, 2.5h, and 4.5h, with the cycle repeated every 8 hours. A similar fractionated schedule is used for **Nacubactam**.[\[5\]](#)
- Efficacy Assessment:
  - An untreated control group is maintained for 48 hours to determine bacterial growth in the absence of therapy.
  - At 48 hours post-infection, treated and untreated mice are euthanized.
  - Kidneys are aseptically harvested, weighed, homogenized, and plated to determine bacterial counts.
  - Efficacy is reported as the log<sub>10</sub> CFU/kidney reduction compared to the 48-hour untreated control group. A reduction of  $\geq 3$  log<sub>10</sub> CFU is often considered a robust effect.[\[5\]](#)[\[10\]](#)



## Quantitative Data Summary

In vivo studies consistently demonstrate the enhanced efficacy of **Nacubactam** in combination with  $\beta$ -lactams against resistant pathogens.

Table 1: Efficacy of Human-Simulated Meropenem-**Nacubactam** in Neutropenic Murine Lung Infection Model (Data sourced from a study using 12 class A serine carbapenemase-producing Enterobacteriaceae isolates)[8]

Treatment Group	Mean Bacterial Growth at 24h ( $\Delta\log_{10}$ CFU/lung from 0h Control)
Untreated Control	+2.91 $\pm$ 0.27
Meropenem HSR	+2.68 $\pm$ 0.42
Nacubactam HSR	+1.73 $\pm$ 0.75
Meropenem-Nacubactam HSR*	-1.50 $\pm$ 0.59

\*HSR: Human-Simulated Regimen mimicking 2g every 8 hours.

Table 2: Efficacy of Meropenem-**Nacubactam** Combination in Murine Pneumonia Model (Data sourced from studies against CRE E. cloacae and K. pneumoniae)[7][9]

Combination Therapy	Bacterial Strains	Change in Bacterial Load ( $\Delta\log_{10}$ CFU/lungs)	Efficacy Classification
Aztreonam + Nacubactam	CRE E. cloacae & K. pneumoniae	-2.08 to -4.24	Bacteriostatic to Bactericidal
Cefepime + Nacubactam	CRE E. cloacae & K. pneumoniae	-2.62 to -3.70	Bacteriostatic to Bactericidal
Meropenem + Nacubactam	CRE E. cloacae & K. pneumoniae	-2.49 to -3.56	Bacteriostatic to Bactericidal

Note: Bacteriostatic activity is defined as a 0 to  $<3 \log_{10}$  CFU reduction, while bactericidal activity is a  $\geq 3 \log_{10}$  CFU reduction from the initial inoculum.[7]

Table 3: Efficacy of Meropenem-**Nacubactam** in Neutropenic Murine cUTI Model (Data sourced from a study against 10 Gram-negative isolates with various resistance mechanisms) [5][10]

Resistance Mechanism	Meropenem-Nacubactam MIC ( $\mu\text{g/ml}$ )	Efficacy Outcome
KPC, CTX-M, SHV, TEM	1 - 8	$\geq 3 \log_{10}$ CFU reduction from 48h control in all isolates
NDM, OXA	1 - 8	$\geq 3 \log_{10}$ CFU reduction from 48h control in all isolates
Ceftazidime-avibactam resistant	Not specified	Upwards of $6 \log_{10}$ CFU reduction from 48h control

## Conclusion

The neutropenic murine lung and cUTI infection models are indispensable tools for the preclinical evaluation of **Nacubactam**. Protocols involving human-simulated drug exposures are particularly valuable as they provide data that can be more readily translated to the clinical setting. Quantitative results from these models consistently show that **Nacubactam**, when combined with a partner  $\beta$ -lactam like meropenem, significantly enhances antibacterial activity against a wide array of carbapenem-resistant Enterobacteriaceae.[8][9][10] These findings support the continued clinical development of **Nacubactam** as a promising therapeutic agent to address the challenge of antimicrobial resistance.

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